molecular formula C20H20N2 B1330030 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile CAS No. 6517-69-7

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Cat. No. B1330030
CAS RN: 6517-69-7
M. Wt: 288.4 g/mol
InChI Key: FYLYJFHTUXMPDE-UHFFFAOYSA-N
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Description

The compound "2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile" is a chemical structure that is related to various synthesized derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, derivatives and similar structures have been synthesized and studied for their biological activities, such as glycosidase inhibitory activity , affinity for sigma receptors , and as nitrogenous disinfection byproducts in drinking water .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including ring transformation reactions , nucleophilic substitution , and reactions with different reagents to obtain a variety of derivatives . For instance, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives involves the evaluation of sigma1 and sigma2 receptor affinity, which is a process that could be similar to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of aromatic systems and heterocycles, which are important for their biological activity. For example, the presence of a benzylpiperidin moiety is crucial for the affinity to sigma1 receptors . The structure-activity relationships indicate that different substitutions on the aromatic rings can significantly affect the binding properties and biological activities of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include transformations of pyran-3-carbonitriles , , and reactions with different reagents to introduce various functional groups . These reactions are essential for creating compounds with specific biological activities and for understanding the chemical behavior of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solvatochromic and photophysical properties, have been studied to understand their behavior in different environments . The identification of phenylacetonitrile as a disinfection byproduct in drinking water also highlights the importance of understanding the stability and reactivity of such compounds in aqueous systems .

Scientific Research Applications

Mechanism of Selective Cyanation

Research has explored the mechanism of selective C–H cyanation of compounds similar to 2-phenylacetonitrile. One study using Density Functional Theory (DFT) investigated the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr, revealing intricate pathways and reactions that could have implications for the understanding and application of similar compounds like 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (Zhou et al., 2017).

Synthesis of Stable Quinone Methides

Another study conducted in 1977 focused on synthesizing stable quinone methides using similar compounds. The reactions involved could provide insights into the synthesis and stability of related chemical structures (NakayamaJyuzo et al., 1977).

Glycosidase Inhibitory Activity

The synthesis of acetonitrile derivatives and their potential as glycosidase inhibitors has been researched, indicating potential applications in the treatment of conditions like type II diabetes. This suggests possible biochemical or medicinal applications for related compounds (Patil et al., 2012).

Solvent-Free Synthesis of Arylcyanomethylenequinone Oximes

In a study focusing on solvent-free synthesis methods, arylcyanomethylenequinone oximes were produced from phenylacetonitriles. This environmentally friendly approach may be applicable to the synthesis of similar compounds and has implications for sustainable chemistry practices (Hong et al., 2016).

Synthesis and Antitumor Activity

Research has been conducted on the synthesis of novel compounds with potential antitumor activity. These studies, focusing on compounds synthesized from phenylacetonitriles, may offer insights into the therapeutic potential of similar chemical structures (Soni et al., 2015).

properties

IUPAC Name

2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17/h1-10H,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYJFHTUXMPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215478
Record name alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

CAS RN

6517-69-7
Record name α-[1-(Phenylmethyl)-4-piperidinylidene]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6517-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006517697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[1-(phenylmethyl)piperidin-4-ylidene]phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.735
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Synthesis routes and methods

Procedure details

To a solution sodium ethoxide is added benzyl cyanide and N-benzyl-4-piperidone (XI-1) and the reaction is run at 85° C. for 3 h. Workup with concentrated hydrochloric gives the intermediate (1-benzyl-piperidin-4-yl-idene)-phenyl-acetonitrile which is treated with potassium cyanide. Reduction of one carbonyl group is performed with an excess of diisobutylaluminium hydride and elimination is performed with acetic acid. The obtained intermediate N-benzyl protected spiropiperidine is treated with hydrogen and palladium on charcoal. After stirring in a hydrogen atmosphere at room temperature (CF3)2C6H3COCl is added to give a compound of formula I-13.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Aguilar, K Zheng, T Xu, S Xu, L Huang… - Journal of medicinal …, 2019 - ACS Publications
Inhibition of the menin-mixed lineage leukemia (MLL) protein–protein interaction is a promising new therapeutic strategy for the treatment of acute leukemia carrying MLL fusion (MLL …
Number of citations: 21 pubs.acs.org

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